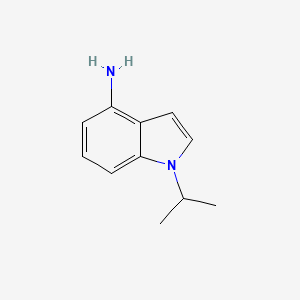

1-Isopropyl-1H-indol-4-amine

Description

Historical Perspectives on Indole (B1671886) Core Synthesis and Functionalization

The journey into indole chemistry began in 1866 when Adolf von Baeyer first isolated indole from the reduction of oxindole, a derivative of the dye indigo. wikipedia.org This discovery spurred the development of numerous methods to construct the indole core, many of which are still in use today.

Several classical methods have been pivotal in the synthesis of indoles:

Fischer Indole Synthesis: Developed by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com It remains one of the most widely used methods for preparing substituted indoles. thermofisher.comcreative-proteomics.com

Bischler-Möhlau Indole Synthesis: This method, named after August Bischler and Richard Möhlau, produces a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of aniline. wikipedia.orgchemeurope.com Despite its historical significance, the often harsh reaction conditions have led to the development of milder, modified procedures. chemeurope.comwikipedia.org

Reissert Indole Synthesis: This synthesis, first reported in 1897, involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgwikipedia.org

Leimgruber-Batcho Indole Synthesis: A highly efficient, two-step method that proceeds via an enamine intermediate from an o-nitrotoluene, followed by reductive cyclization. wikipedia.orgwikipedia.org This method is particularly valued in the pharmaceutical industry for its high yields and applicability to large-scale synthesis. wikipedia.orgwikipedia.orgwikipedia.org

The functionalization of the pre-formed indole ring has also been a major area of research. While early work focused on electrophilic substitution, which favors the C3 position, modern techniques like directed metalation and transition-metal-catalyzed cross-coupling reactions have enabled the selective modification of nearly any position on the indole nucleus.

Prevalence and Structural Diversity of Indole-Containing Compounds in Advanced Organic Chemistry

The indole motif is a privileged structure in organic chemistry, appearing in a vast number of natural products, pharmaceuticals, and functional materials. researchgate.netbohrium.com Its unique electronic properties and ability to engage in hydrogen bonding make it a key player in molecular recognition and biological activity. mdpi.com

In Nature: The indole ring is a fundamental component of many biologically active natural products, including:

Tryptophan: An essential amino acid. everant.org

Serotonin (B10506): A crucial neurotransmitter. wikipedia.org

Melatonin: The hormone that regulates sleep-wake cycles. nih.gov

Auxins: A class of plant hormones. everant.org

Complex Alkaloids: Such as strychnine (B123637) and reserpine. everant.org

The structural complexity of these natural products has often served as a driving force for the development of new synthetic methodologies. rsc.org

In Pharmaceuticals: The indole scaffold is a common feature in numerous drugs, leveraging its ability to mimic tryptophan and interact with various biological targets. nih.govnih.gov Notable examples of indole-containing drugs include:

Indomethacin: A non-steroidal anti-inflammatory drug (NSAID). nih.gov

Sumatriptan: A treatment for migraines.

Ondansetron: An antiemetic.

Vinblastine: An anticancer agent. everant.orgmdpi.com

The versatility of the indole ring allows for its incorporation into a wide range of drug architectures, from simple substituted indoles to complex fused systems. nrfhh.com

Rationale for Academic Investigation of N-Alkyl Indole-4-amines

The academic exploration of N-alkyl indole-4-amines, such as 1-isopropyl-1H-indol-4-amine, is propelled by the search for novel bioactive molecules with finely tuned properties. The substitution pattern on the indole ring is a critical determinant of a compound's pharmacological profile. While C2 and C3 functionalization have been extensively studied, modifications at other positions, including the N1 and C4 positions, provide avenues to explore new chemical space and develop compounds with unique biological activities.

Strategic Importance of the N1 and C4 Positions:

N1-Alkylation: The introduction of an alkyl group, like an isopropyl group, at the N1 position significantly alters the molecule's lipophilicity, steric hindrance, and hydrogen bonding capability. This can influence its membrane permeability, metabolic stability, and binding affinity for specific protein targets. The removal of the N-H hydrogen bond donor capacity can fundamentally change how the molecule interacts with its biological target.

C4-Amination: The amine group at the C4 position introduces a basic center and a potent hydrogen bond donor/acceptor. This functionality is often pivotal for establishing key interactions with biological targets, such as forming salt bridges with acidic amino acid residues in an enzyme's active site. The synthesis of 4-aminoindoles presents a synthetic challenge due to the lower electronic activation of the C4 position compared to C3, which has spurred the development of specialized synthetic methodologies.

Therapeutic Potential and Research Focus:

The combination of N1-alkylation and C4-amination within the indole framework has been investigated in various therapeutic areas. For instance, certain substituted indole-4-amines have shown potential as:

Serotonin Receptor Modulators: The structural similarity of the indole core to serotonin makes these compounds promising candidates for modulating the activity of serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions.

Enzyme Inhibitors: The specific spatial arrangement of functional groups in these molecules can be designed to fit into the active sites of enzymes, potentially leading to the development of novel therapeutic inhibitors.

The academic investigation of compounds like this compound is a logical approach to systematically probe the structure-activity relationships of substituted indoles. This research contributes to a more profound understanding of how subtle structural changes can lead to significant alterations in biological activity, thereby paving the way for the discovery of new and more effective therapeutic agents. The synthesis and biological evaluation of these targeted compounds furnish invaluable data for the broader field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-8H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGRPQHCDGNMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725605 | |

| Record name | 1-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173986-92-9 | |

| Record name | 1-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Towards 1 Isopropyl 1h Indol 4 Amine

Foundational Strategies for the Construction of the 1H-Indole Nucleus Bearing an N-1 Isopropyl Moiety

The initial synthetic challenge lies in the formation of the indole (B1671886) ring system with a specific N-1 isopropyl substituent. Several classical and modern synthetic methods can be adapted for this purpose.

Fischer Indole Synthesis and its N-Alkylation Variants

The Fischer indole synthesis, discovered in 1883, remains a cornerstone for the construction of the indole scaffold. mdpi.com This method typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.com For the synthesis of 1-isopropyl-1H-indole, phenylhydrazine can be reacted with isopropyl methyl ketone. The reaction proceeds via a hydrazone intermediate which then undergoes a -sigmatropic rearrangement to form the indole nucleus.

Alternatively, an N-alkylation strategy can be employed where a pre-formed indole is alkylated at the nitrogen atom. thieme-connect.com This is a common approach for introducing substituents on the indole nitrogen. bhu.ac.in The N-alkylation of indole with an isopropyl halide, such as isopropyl bromide or iodide, in the presence of a suitable base, affords 1-isopropyl-1H-indole. thieme-connect.com The choice of base and solvent is crucial for achieving high yields and selectivity for N-alkylation over C-alkylation. thieme-connect.com

Table 1: Variants for the Synthesis of 1-Isopropyl-1H-indole

| Method | Reactants | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Isopropyl methyl ketone | Acid catalyst (e.g., HCl, H₂SO₄), 80–100°C, Ethanol/water mixture | ~60–75% | |

| N-Alkylation | Indole, Isopropyl bromide | K₂CO₃ (2 equiv), DMF or DMSO, 60–80°C, 12–24 hours | ~50–65% | |

| N-Alkylation | Indole, Isopropyl iodide | Cesium carbonate, DMPU, 80°C | Lower yield | thieme-connect.com |

Madelung, Reissert, and Other Named Reactions for N-Isopropylindole Formation

Other named reactions, while less commonly employed for this specific target, offer potential pathways to N-substituted indoles. The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. wikipedia.orgpcbiochemres.com To generate an N-isopropylindole, a precursor such as N-(o-tolyl)isobutyramide would be required. The classical Madelung synthesis often requires harsh conditions (200–400 °C) and strong bases like sodium or potassium alkoxides, though modern modifications have been developed to proceed under milder conditions. wikipedia.orgorganic-chemistry.org

The Reissert indole synthesis is another classical method that proceeds from o-nitrotoluene and diethyl oxalate. wikipedia.orgpharmaguideline.com The initial condensation product undergoes reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org Adapting this synthesis for an N-isopropyl derivative would necessitate starting with an N-isopropyl-2-nitrotoluene derivative, which complicates the starting material synthesis. The Reissert reaction is generally a multi-step sequence. bhu.ac.in

Cyclization Reactions Employing Isopropylamine-Derived Precursors

The construction of the N-isopropylated indole ring can also be achieved through cyclization reactions where the isopropylamine (B41738) moiety is incorporated into one of the precursors. One such strategy involves the reaction of 2-amino-α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone with isopropylamine to yield a 2-amino-3-ethoxycarbonyl-N-isopropyl-

More general approaches involve the annulation of appropriately substituted anilines. For instance, a [4+1] annulative double C-H functionalization of N,N-dialkylanilines provides a route to N-alkylindoles. nih.gov This method utilizes a site-selective hydrogen atom transfer and a homolytic aromatic substitution. nih.gov Furthermore, radical cascade cyclization strategies using precursors containing the desired N-isopropyl group can lead to the formation of indole-fused diazepine (B8756704) derivatives. rsc.org

Regioselective Installation of the 4-Amino Functionality on the 1-Isopropyl-1H-indole Scaffold

Once the 1-isopropyl-1H-indole core is synthesized, the next critical step is the regioselective introduction of an amino group at the C4 position. This is typically achieved through the reduction of a 4-nitro intermediate.

Reduction of 4-Nitro-1-isopropyl-1H-indole Precursors to 4-Amino-1-isopropyl-1H-indoles

The most common and effective method for introducing a 4-amino group onto the indole ring is through the reduction of a 4-nitroindole (B16737) derivative. acs.org The synthesis of the 4-nitro-1-isopropyl-1H-indole precursor can be accomplished by nitration of 1-isopropyl-1H-indole or by first nitrating indole at the 4-position and then performing the N-isopropylation. A synthesis starting from 4-nitroindole involves its protection, for example with a triisopropylsilyl group, to facilitate subsequent reactions. acs.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. epo.orgdicp.ac.cngoogle.com This method offers clean reaction profiles and often high yields. For the conversion of 4-nitro-1-isopropyl-1H-indole to 1-isopropyl-1H-indol-4-amine, various catalytic systems can be employed.

A general procedure involves dissolving the nitro compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol, THF, and water, and then subjecting it to hydrogenation in the presence of a catalyst. acs.orgnih.gov

Table 2: Catalytic Hydrogenation for the Synthesis of 4-Aminoindoles

| Substrate | Catalyst | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| (E)-3-(1-Isopropyl-5-nitro-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | 10% Pd/C | H₂, Methanol | (E)-3-(5-Amino-1-isopropyl-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | nih.gov |

| 4-Nitro-1-(triisopropylsilyl)-1H-indole | Not specified | Not specified | 1-(Triisopropylsilyl)-1H-indol-4-amine | acs.org |

| General Nitroarenes | Noble metal hydrogenation catalyst | Catalytic hydrogenation conditions | 4-Substituted indole | google.com |

The choice of catalyst, solvent, pressure, and temperature can influence the efficiency and selectivity of the reduction. acs.orgscispace.com For instance, a one-pot synthesis of chiral indolines has been developed through a palladium-catalyzed asymmetric hydrogenation of in situ generated indoles. dicp.ac.cn While this is for the reduction of the indole ring itself, it highlights the utility of palladium catalysts in indole chemistry.

Chemoselective Reducing Agent Applications

The selective reduction of the nitro group in the presence of other functional moieties is critical. Various reagents and catalytic systems have been developed to achieve this chemoselectivity, ensuring that other reducible groups within the molecule remain intact.

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a common method, often employing catalysts like palladium, platinum, or nickel. However, these conditions can sometimes affect other sensitive functional groups. scispace.com Therefore, the development of chemoselective methods is of significant interest.

Iron-based systems have proven effective for the chemoselective reduction of nitro compounds. For instance, bimetallic Fe-Ni nanoparticles in the presence of tungstophosphoric acid have been used for the reduction of a wide range of nitro compounds, tolerating functionalities such as halides, carbonyls, and nitriles. scispace.com The reaction mechanism is thought to proceed through a series of single-electron transfers from the iron, leading to the formation of a nitroso intermediate, which is further reduced to the hydroxylamine (B1172632) and finally the amine. scispace.com

Another iron-based catalyst system, an amine-bis(phenolate) iron(III) complex, utilizes triethoxysilane (B36694) as a reducing agent and demonstrates high chemoselectivity for the nitro group over esters, amides, nitriles, and even aryl halides. nih.gov This system is effective for a broad scope of nitroarenes, including those with sterically hindering groups. nih.gov

The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity. Factors such as the nature of the catalyst, the solvent, and the temperature can significantly influence the outcome of the reduction. scispace.comnih.gov

Direct Amination Approaches at the C4-Position of 1-Isopropyl-1H-indole

Directly introducing an amino group at the C4 position of the 1-isopropyl-1H-indole core presents an alternative and often more atom-economical synthetic strategy.

Palladium-Catalyzed C-N Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. researchgate.netnih.govmit.edu This methodology can be applied to the synthesis of this compound by coupling a suitable amine with a 4-halo-1-isopropyl-1H-indole derivative. The use of specialized palladium precatalysts and ligands allows these reactions to proceed under mild conditions with high selectivity, even in the presence of the unprotected indole N-H group. researchgate.netmit.edu The choice of ligand is critical and can influence the efficiency of the coupling with various aliphatic and aromatic amines. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) offers another pathway for the direct amination of the indole C4-position. This reaction typically requires an electron-deficient aromatic ring, which can be achieved by the presence of strong electron-withdrawing groups ortho or para to a leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org In the context of indoles, a leaving group at the C4-position, such as a halogen, can be displaced by a nucleophilic amine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orglibretexts.orgyoutube.com The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.comlibretexts.orglibretexts.org While less common than electrophilic substitution on indole rings, SNAr provides a valuable method for introducing amino functionalities under specific conditions. libretexts.org

Advanced and Emerging Synthetic Routes for this compound Analogues

Modern synthetic chemistry continues to evolve, offering innovative and efficient strategies for constructing complex molecules like analogues of this compound.

Multicomponent Reaction Strategies Incorporating this compound Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net 4-Aminoindoles, due to their dual nucleophilic character at the C3 position of the indole and the C4-amino group, can act as versatile 1,4-bisnucleophiles. scispace.comresearchgate.netrsc.org This reactivity allows them to participate in three-component reactions with various electrophiles, such as aldehydes and α,β-unsaturated compounds, to construct complex tricyclic indole systems in a single step. scispace.comresearchgate.netrsc.org For example, the reaction of a 4-aminoindole (B1269813) with an aldehyde and diethyl acetylenedicarboxylate (B1228247) can yield a seven-membered indole tricyclic system. researchgate.net Such strategies maximize molecular complexity and offer a diversity-oriented approach to a wide range of indole-based scaffolds. scispace.comresearchgate.netrsc.org

C-H Functionalization-Based Syntheses Applicable to 4-Aminoindoles

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. nih.govchim.itrsc.orgnih.gov While C-H activation at the C2 and C3 positions of the indole ring is common due to the inherent reactivity of the pyrrole (B145914) moiety, functionalization at the less reactive C4-C7 positions of the benzene (B151609) ring remains a significant challenge. nih.govchim.itacs.org

Recent advancements have demonstrated that by employing specific directing groups and transition-metal catalysts (e.g., palladium, rhodium, iridium), selective C-H activation and subsequent functionalization at the C4 position can be achieved. nih.govrsc.orgresearchgate.net For instance, a directing group installed at the C3 position can facilitate the formation of a metallacycle that directs functionalization to the C4 position. nih.gov This approach has been used for various transformations, including alkenylation, arylation, and amidation of the indole core. nih.govrsc.orgacs.orgresearchgate.net These methods provide a direct route to C4-substituted indoles, including 4-aminoindole derivatives, and are applicable to the late-stage modification of complex molecules. rsc.orgacs.org

Chemoenzymatic Synthetic Pathways for Indole Derivatives

The burgeoning field of biocatalysis offers powerful and sustainable alternatives to traditional chemical synthesis. Chemoenzymatic pathways for the synthesis of indole derivatives leverage the high selectivity and efficiency of enzymes to create complex molecules under mild reaction conditions. nih.govmdpi.com These methods often lead to improved yields and enantioselectivity, while minimizing the generation of hazardous waste.

Several classes of enzymes have been harnessed for the synthesis of substituted indoles. Tryptophan synthase and its variants are particularly noteworthy. These enzymes can catalyze the reaction between an indole precursor and serine to produce tryptophan and its derivatives. By employing engineered tryptophan synthase β-subunit variants, it is possible to introduce a variety of substituents onto the indole ring. nih.govmdpi.com

Another important class of enzymes are the L-amino acid oxidases (LAAOs), which can be used in tandem with other enzymes to generate indole-3-pyruvate derivatives. nih.govmdpi.com These pyruvates are versatile intermediates that can be further transformed into a range of indole-containing compounds. nih.govmdpi.com For instance, thiamine-diphosphate (ThDP)-dependent enzymes can catalyze the carboligation of indole-3-pyruvates to produce acyloin derivatives, which are valuable building blocks in organic synthesis. nih.govmdpi.com

Prenyltransferases, such as 4-dimethylallyltryptophan synthase (FgaPT2), represent another key group of enzymes for the functionalization of indoles. nih.govrsc.org These enzymes catalyze the transfer of a dimethylallyl group to the indole nucleus, a common modification in many natural products. nih.govrsc.org Studies have shown that enzymes like FgaPT2 can accept a range of substituted tryptophans as substrates, allowing for the chemoenzymatic production of various prenylated indole derivatives. nih.gov The conversion ratios in these enzymatic reactions are often high, demonstrating the efficiency of this approach. nih.gov

| Enzyme Class | Enzyme Example | Substrate(s) | Product Type | Key Advantages |

| Tryptophan Synthase | Engineered β-subunit variants | Indole derivatives, L-Serine | Substituted tryptophans | High specificity, mild conditions |

| L-Amino Acid Oxidase (LAAO) | Commercially available LAAOs | Tryptophan derivatives | Indole-3-pyruvate analogues | Generation of key intermediates nih.govmdpi.com |

| ThDP-dependent enzymes | NzsH | Indole-3-pyruvate derivatives | Indole-containing acyloins | C-C bond formation nih.govmdpi.com |

| Prenyltransferases | 4-dimethylallyltryptophan synthase (FgaPT2) | Tryptophan and its derivatives, Dimethylallyl pyrophosphate | Prenylated indole derivatives | High conversion rates, structural diversity nih.govrsc.org |

Functionalization and Derivatization Chemistry of 1 Isopropyl 1h Indol 4 Amine

Electrophilic and Nucleophilic Transformations on the 1H-Indole Ring System

The indole (B1671886) nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. wikipedia.orgacs.org The pyrrole (B145914) moiety is generally more reactive than the benzene (B151609) portion. wikipedia.org For the parent indole, the C3 position is overwhelmingly the most nucleophilic site, estimated to be 10¹³ times more reactive than benzene. wikipedia.org This inherent reactivity governs many of the functionalization strategies for 1-isopropyl-1H-indol-4-amine, although the substituents at the N1 and C4 positions introduce additional directing effects.

The C3 position of the indole ring is the most common site for electrophilic attack due to its high electron density. wikipedia.orgacs.org Reactions such as Vilsmeier-Haack formylation typically occur exclusively at C3. wikipedia.org However, the functionalization can be directed to the C2 position through various strategies, including the use of specific catalysts or directing groups. For instance, in some catalytic systems, C-H activation can be guided to the C2 position adjacent to the nitrogen atom. organic-chemistry.org

In the context of 4-substituted indoles, the interplay between the inherent reactivity of the C3 position and directing effects from other substituents is crucial. Michael-type additions and intramolecular alkylations involving 4-substituted indoles have been shown to proceed with high regioselectivity at the C3 position, leading to the formation of fused tricyclic systems. beilstein-journals.org Furthermore, transition metal-catalyzed dearomatization reactions, such as the nickel-catalyzed arylboration of N-protected indoles, can be tuned to selectively yield C2- or C3-borylated indolines by changing the protecting group on the indole nitrogen. nih.gov While these examples may not use an N-isopropyl group specifically, they illustrate the principle of controlling C2/C3 regioselectivity.

While the pyrrole ring is the most electronically activated part of indole, functionalization of the carbocyclic benzene ring is a significant challenge that can be overcome by using directing groups. acs.orgsnnu.edu.cn The 4-amino group in this compound is a powerful electron-donating directing group that significantly influences the regioselectivity of electrophilic substitutions, particularly favoring attack at the C7 position. nih.govacs.orgacs.org This effect has been exploited in various catalytic asymmetric Friedel-Crafts alkylation reactions to produce valuable C7-functionalized chiral indoles. researchgate.netresearchgate.netdatapdf.comrsc.org

Several catalytic systems have been developed to achieve this transformation with high regio- and enantioselectivity. Chiral phosphoric acids (CPAs) are effective catalysts for the Friedel-Crafts alkylation of 4-aminoindoles with electrophiles like β,γ-unsaturated α-ketimino esters and trifluoromethyl ketones. acs.orgresearchgate.netresearchgate.netdatapdf.com Another powerful method involves the use of N-heterocyclic carbene (NHC) catalysts, which facilitate the C7-alkylation of 4-aminoindoles with α-bromoenals. nih.govchemistryviews.org In addition to C7, the activating effect of the 4-amino group can also direct alkylation to the C5 position. nih.gov DFT studies confirm that the C7 position in 4-aminoindoles is the most nucleophilic site, which explains the high regioselectivity observed in these Friedel-Crafts reactions. acs.org

| Reaction Type | Catalyst/Reagents | Electrophile | Position | Yield | Enantioselectivity (ee) | Reference(s) |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) | Trifluoromethyl Ketones | C7 | 21-98% | up to >99% | researchgate.netdatapdf.com |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) | β,γ-Unsaturated α-Ketimino Esters | C7 | High | Moderate to Excellent | acs.orgresearchgate.netresearchgate.net |

| Alkylation | N-Heterocyclic Carbene (NHC) | α-Bromoenals | C7 | Moderate to Good | Good to Excellent | chemistryviews.org |

| Friedel-Crafts Alkylation | Chiral H₈-BINOL-derived Phosphoric Acid | α-Aryl Enamides | C7 | up to 96% | up to >99% | rsc.org |

| Prenylation | Dimethylallyltryptophan Synthase (enzyme) | Dimethylallyl Diphosphate (DMAPP) | C5 & C7 | - | - | nih.gov |

The unique structure of 4-aminoindoles allows them to act as 1,4-bisnucleophiles, engaging in reactions at both the C3 position and the 4-amino group. scispace.com This dual reactivity enables the synthesis of complex, polycyclic indole skeletons through cascade or domino reactions. scispace.comresearchgate.net These reactions maximize molecular complexity from simple starting materials in a single step. scispace.com

A prominent example is the three-component reaction of a 4-aminoindole (B1269813), an aldehyde, and an alkyne, which can be catalyzed by a copper complex to construct tricyclic indoles with a 3,4-fused seven-membered ring. researchgate.netbeilstein-journals.org The reaction proceeds through a cascade of aldimine condensation, 1,6-hydride transfer, and Mannich-type cyclization. scispace.com Similarly, cascade reactions initiated by a Friedel-Crafts alkylation at the C7 position can be followed by an intramolecular cyclization, such as lactamization or N-hemiacetalization, to form annulated indole scaffolds. acs.orgacs.orgresearchgate.net These strategies have been used to create diverse 4,7-difunctionalized indoles. researchgate.netrsc.org

Functionalization at C5, C6, and C7 Positions, with Specific Focus on C7-Alkylation Enabled by C4-Directing Groups

Chemical Modifications of the 4-Amino Group of this compound

The 4-amino group is a key functional handle that can be readily modified through a variety of standard amine chemistries. These transformations allow for the introduction of diverse substituents, further expanding the chemical space accessible from the this compound core.

The primary amino group at the C4 position can undergo conventional N-acylation, N-sulfonylation, and N-alkylation reactions. nih.gov

Acylation: The reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a coupling agent or base yields the corresponding N-(1-isopropyl-1H-indol-4-yl)amide. organic-chemistry.org This transformation is fundamental for attaching various side chains to the indole scaffold.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine (B128534) affords N-(1-isopropyl-1H-indol-4-yl)sulfonamides. nih.govchemrxiv.org

Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination. nih.gov It is noteworthy that in many synthetic protocols, N-substituted 4-aminoindoles (e.g., N-cyclopropylmethyl) are used as starting materials for ring functionalization, indicating that selective N-alkylation is a feasible and common step. datapdf.com However, direct alkylation of the amino group must compete with potential alkylation of the indole ring itself, which is often a more powerful nucleophile. nih.gov

| Reaction | Reagent Type | Product |

| Acylation | Carboxylic Acid / Acid Chloride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide / Reductive Amination | Secondary/Tertiary Amine |

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, commonly known as a Schiff base. gsconlinepress.comjuniperpublishers.com This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then undergoes dehydration to yield the final C=N double bond of the imine. juniperpublishers.com The formation of Schiff bases is often catalyzed by acid or heat. gsconlinepress.com

This reaction is well-established for primary amines and has been observed with 4-aminoindoles. In some cases, the condensation of the 4-amino group with a carbonyl-containing electrophile can occur as an unintended side reaction, which retards the desired functionalization of the indole ring but confirms the reactivity of the amino group towards Schiff base formation. acs.org Hydrazones, a related class of compounds, are formed from the condensation of hydrazines with carbonyls, and indole-containing hydrazones have been synthesized using this principle. xiahepublishing.com

Cycloaddition Reactions Involving the Amino Group

The 4-amino group of this compound, in conjunction with the indole ring, can participate in cycloaddition reactions, serving as a nucleophilic component. These reactions provide pathways to complex, fused heterocyclic systems. While specific examples with this compound are not extensively documented, the reactivity of analogous 4-aminoindoles in cycloaddition reactions provides a strong precedent for its potential transformations.

One of the primary modes of cycloaddition for 4-aminoindoles is their participation as a 1,4-bisnucleophile. In multicomponent reactions, these indoles can react with various electrophiles to construct tricyclic systems with fused seven-membered rings. For instance, a three-component reaction between a 4-aminoindole, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) can yield a 1H-azepino[4,3,2-cd]indole system. researchgate.net The amino group at the C4-position and the C5-position of the indole ring act as the two nucleophilic centers in a formal [4+3] cycloaddition.

Table 1: Representative Analogue Cycloaddition Reactions of 4-Aminoindoles

| 4-Aminoindole Derivative | Reaction Partner(s) | Product Type | Reference |

| 4-Aminoindole | 4-Methylbenzaldehyde, Diethyl acetylenedicarboxylate | 1H-Azepino[4,3,2-cd]indole | researchgate.net |

| 3-Aminoindoles | 1,2,4,5-Tetrazines | 4-Aza-β-carbolines | colab.ws |

| 1-ω-Azidoalkylindoles | (Intramolecular) | Tricyclic-2-aminoindoles | dntb.gov.ua |

Furthermore, 4-aminoindoles can be involved in inverse-electron-demand Diels-Alder reactions. For example, 3-aminoindoles have been shown to react as dienophiles with 1,2,4,5-tetrazines to afford 4-aza-β-carbolines. colab.ws This reactivity highlights the potential of the amino-substituted indole scaffold to participate in [4+2] cycloadditions.

The amino group can also be a precursor to a 1,3-dipole for intramolecular cycloadditions. For example, 1-ω-azidoalkylindoles can undergo intramolecular 1,3-dipolar cycloadditions to form tricyclic 2-aminoindoles. dntb.gov.ua This suggests that if the amino group of this compound were to be converted into an azide (B81097) or another suitable 1,3-dipolar precursor, similar intramolecular cycloadditions could be envisioned. The general principle of 1,3-dipolar cycloadditions involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org

While the direct participation of the 4-amino group in cycloadditions is a key reaction pathway, its electronic influence on the indole ring also facilitates other types of cycloadditions where the indole system itself acts as the diene or dienophile. wikipedia.org For instance, the electron-donating nature of the amino group enhances the nucleophilicity of the indole ring, potentially influencing the regioselectivity and stereoselectivity of cycloaddition reactions. nih.gov

Transformations Involving the N-1 Isopropyl Substituent

The N-1 isopropyl group of this compound is generally considered a sterically bulky and electronically donating substituent that can influence the reactivity of the indole core. Direct chemical manipulation of the isopropyl group itself is challenging but can be envisaged through oxidative, reductive, or stereoselective C-H functionalization strategies, primarily drawing analogies from other heterocyclic systems.

Direct oxidation of the N-isopropyl group on an indole ring without affecting the electron-rich indole nucleus is a significant synthetic challenge. Standard oxidation conditions that might target an alkyl group would likely lead to the oxidation of the indole ring itself, for instance, to form an oxindole. wikipedia.orgresearchgate.net The electron-rich nature of the indole system makes it susceptible to oxidation by a variety of reagents. nih.gov

Similarly, the reduction of the N-isopropyl group is not a common transformation. Catalytic hydrogenation or reduction with dissolving metals typically reduces the indole ring to an indoline (B122111) or a dihydroindole, leaving the N-alkyl substituent intact. bhu.ac.inchinesechemsoc.orgrsc.org For instance, the reduction of N-phenylsulfonylindoles with sodium cyanoborohydride in trifluoroacetic acid has been reported, but this affects the indole ring system. acs.org

However, in specific contexts, N-dealkylation reactions are known for N-alkylated heterocycles. These often proceed through oxidative pathways, for example, using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or via electrochemical methods. The feasibility of such a transformation for this compound would depend on the relative reactivity of the isopropyl group versus the indole ring and the amino substituent.

The stereoselective functionalization of an unactivated C(sp³)–H bond, such as those in the isopropyl group of this compound, represents a frontier in organic synthesis. wisc.edu Achieving such a transformation would require a catalyst that can differentiate between the prochiral methyl groups of the isopropyl substituent.

Research in the broader field of C-H activation offers potential strategies. The use of directing groups to position a metal catalyst in proximity to the target C-H bonds is a common approach. In the case of this compound, the 4-amino group or a derivative thereof could potentially act as a directing group for a transition metal catalyst. For example, the 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as an effective directing group for the asymmetric functionalization of unactivated methylene (B1212753) C(sp³)–H bonds. researchgate.net

Rhodium-catalyzed C-H activation has also been shown to be effective for the functionalization of nitrogen heterocycles. nih.govosti.govhbni.ac.in In some instances, the steric bulk of substituents can influence the rate and selectivity of these reactions. For example, in the Rh-catalyzed alkylation of 2-substituted pyridines, increasing the bulk from a methyl to an isopropyl group led to an increase in the reaction rate and yield. nih.gov While this does not represent a modification of the isopropyl group itself, it highlights the influence of this group in C-H activation processes.

Furthermore, photocatalytic methods using chiral copper or cobalt catalysts have demonstrated the ability to achieve regio- and stereoselective C(sp³)–H functionalization of unactivated alkanes. core.ac.uk These reactions often proceed through radical intermediates, and the stereocontrol is exerted by the chiral ligand on the metal catalyst. The application of such a strategy to this compound could potentially lead to the introduction of a new stereocenter on the isopropyl group.

Table 2: Analogue Systems for Stereoselective C-H Functionalization

| Substrate Type | Catalyst/Directing Group | Transformation | Reference |

| Aliphatic Amine | 2-(Pyridin-2-yl)isopropyl (PIP) amine directing group | Asymmetric C(sp³)–H functionalization | researchgate.net |

| n-Alkanes | Dirhodium catalysts | Site-selective, diastereoselective, and enantioselective C–H functionalization | wisc.edu |

| Unactivated Hydrocarbons | Chiral Copper or Cobalt BOX catalysts with a photocatalyst | Regio- and stereoselective C(sp³)–H amination | core.ac.uk |

Mechanistic Insights and Kinetic Investigations in 1 Isopropyl 1h Indol 4 Amine Synthesis and Reactivity

Elucidation of Reaction Mechanisms for Key Transformations of 1-Isopropyl-1H-indol-4-amine and its Precursors

The functionalization of the indole (B1671886) scaffold, a core structure in many natural products and pharmaceuticals, presents ongoing challenges in controlling regioselectivity. The inherent nucleophilicity of the pyrrole (B145914) ring typically directs electrophilic substitution to the C2 or C3 positions. nih.gov However, strategic placement of directing groups allows for functionalization at the less reactive C4–C7 positions of the benzenoid ring. nih.gov

For instance, the introduction of an alkylamine group at the C4-position of the indole ring has been shown to direct Friedel-Crafts alkylation to the C7-position. nih.govacs.org This regioselectivity is crucial for the synthesis of specifically substituted indole derivatives.

In the synthesis of N-amino indoles, a rhodium-catalyzed C-H activation strategy has been developed. acs.org This method involves the coupling of N-Boc hydrazines with diazoketoesters. The proposed mechanism for this transformation begins with the formation of a rhodacycle intermediate through C-H activation. This is followed by migratory insertion of the Rh-C bond into the N=O group of a nitrosobenzene, leading to a six-membered rhodacycle which then forms the N-amino indole product. acs.orgmdpi.com

A plausible reaction pathway for the synthesis of N-amino isoquinolin-3-ones, a related azaheterocycle, involves a reactivity relay cascade. This process is initiated by the cleavage of an N-Boc protecting group on a hydrazine (B178648) substrate. acs.org

Detailed Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. fiveable.mewikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org

A common type of cycloaddition is the [4+2] cycloaddition, also known as the Diels-Alder reaction. In this concerted reaction, a conjugated diene (with 4 π-electrons) reacts with a dienophile (with 2 π-electrons) to form a six-membered ring. fiveable.melibretexts.org The stereochemistry of the reactants is retained in the product due to the concerted nature of the mechanism. libretexts.org While most [4+2] cycloadditions are considered concerted, stepwise mechanisms involving zwitterionic or diradical intermediates have been proposed for certain reactions. mdpi.com

Another significant cycloaddition is the [2+2] cycloaddition, which forms a four-membered ring from two alkene or alkyne components. fiveable.me These reactions can be initiated thermally or photochemically, with the latter often being used to synthesize strained four-membered rings. libretexts.org

The ene reaction is another type of thermal [4+2] reaction where an alkene containing an allylic hydrogen (the "ene") reacts with an electrophilic alkene or alkyne (the "enophile"). libretexts.org

While specific cycloaddition reactions directly involving this compound are not extensively detailed in the provided search results, the general principles of cycloaddition reactions are applicable to indole-containing molecules. For instance, indoles can act as dienophiles in Diels-Alder reactions.

Stereochemical Mechanisms of Asymmetric Catalytic Reactions

Asymmetric catalysis is crucial for the synthesis of chiral molecules with high enantiomeric purity. In the context of 4-aminoindoles, chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for enantioselective Friedel-Crafts reactions. nih.govacs.orgnih.gov

The mechanism of CPA catalysis involves the formation of a chiral ion pair between the catalyst and the electrophile. For example, in the Friedel-Crafts alkylation of 4-aminoindoles with β,γ-unsaturated α-ketiminoesters, the CPA protonates the imine, forming a chiral iminium ion. The chiral counteranion then guides the nucleophilic attack of the indole, leading to a high degree of stereocontrol. acs.org

Density Functional Theory (DFT) studies have provided further insight into the stereochemical outcome. In the CPA-catalyzed reaction of tert-butyl 1H-indol-4-ylcarbamate with β,γ-unsaturated α-ketiminoesters, a triple hydrogen-bonded complex between the catalyst, the electrophile, and the nucleophile was identified as the key transition state. This complex favors nucleophilic attack from one face of the activated electrophile, explaining the observed high enantioselectivity. acs.org

Similarly, in the asymmetric C-7 Friedel-Crafts alkylation of 4-aminoindoles with α-aryl enamides, a chiral H8-BINOL-derived phosphoric acid catalyst directs the formation of a quaternary carbon stereocenter with high enantioselectivity. rsc.orgrsc.org

Role of Catalysis in Directing Regio- and Stereoselectivity

Catalysis plays a pivotal role in controlling both the regioselectivity and stereoselectivity of reactions involving this compound and its precursors. The choice of catalyst can dictate which position of the indole ring reacts and the stereochemical outcome of the transformation.

Chiral Organocatalysis in Friedel-Crafts Reactions of 4-Aminoindoles

Chiral organocatalysis, particularly with chiral phosphoric acids (CPAs), has proven to be a powerful strategy for the enantioselective functionalization of 4-aminoindoles. nih.govacs.orgnih.gov The introduction of an amino group at the C4-position of the indole ring directs the Friedel-Crafts alkylation to the C7-position. nih.govacs.org

The catalytic asymmetric Friedel-Crafts reaction of indoles is a highly atom-economical method for creating optically active indole derivatives. nih.gov A wide array of electrophiles, such as α,β-unsaturated ketones, imines, and β,γ-unsaturated α-ketoesters, have been successfully employed in these reactions. nih.govresearchgate.net

For example, the CPA-catalyzed reaction between N-benzyl-1H-indol-4-amine and β,γ-unsaturated α-ketiminoesters yields C7-functionalized chiral indoles with high yields and excellent enantioselectivities. nih.govacs.org The success of these reactions is attributed to the ability of the CPA to form a well-organized, hydrogen-bonded transition state that effectively controls the approach of the nucleophile. acs.org

A variety of chiral organocatalysts have been screened for these reactions, with H8-BINOL-derived CPAs often demonstrating superior performance in terms of both yield and enantioselectivity. rsc.org

Table 1: Representative Organocatalyzed Friedel-Crafts Reactions of 4-Aminoindoles

| Catalyst | Electrophile | Product | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid (CPA) | β,γ-unsaturated α-ketoesters | C7-alkylated indole | up to 98 | up to 99 | acs.orgnih.gov |

| Chiral H8-BINOL-derived Phosphoric Acid | α-aryl enamides | C7-alkylated indole with quaternary stereocenter | up to 96 | >99 | rsc.orgrsc.org |

| Chiral Phosphoric Acid (CPA) | β,γ-unsaturated α-ketimino esters | C7-functionalized chiral indole | up to 97 | up to 99 | nih.govacs.orgacs.org |

Transition Metal Catalysis for C-H Activation and Cross-Coupling

Transition metal catalysis provides a powerful alternative for the functionalization of indoles, particularly through C-H activation and cross-coupling reactions. mdpi.comrsc.org These methods offer direct routes to C-C and C-N bond formation, avoiding the need for pre-functionalized starting materials. mdpi.com

Palladium catalysts have been extensively used for the C-H arylation of indoles. nih.govacs.org By selecting an appropriate phosphinoyl directing group and a pyridine-type ligand, the C-H activation can be selectively directed to the C7 position of the indole ring. nih.govacs.org This strategy has been successfully applied to the coupling of indoles with arylboronic acids. nih.govacs.org

Rhodium catalysts are also effective for C-H activation and have been employed in the synthesis of N-amino indoles from N-Boc hydrazines and diazoketoesters. acs.org The catalytic cycle is believed to involve a rhodium(III) intermediate. mdpi.com

Furthermore, dual catalytic systems combining transition metal catalysis with photoredox catalysis have emerged as a powerful tool for C-H functionalization. beilstein-journals.org For example, the C2-acylation of indoles can be achieved through a dual C-H activation/photoredox catalytic system. beilstein-journals.org

Table 2: Transition Metal-Catalyzed C-H Functionalization of Indoles

| Catalyst | Reaction Type | Position | Coupling Partner | Reference |

| Pd(OAc)2 | C-H Arylation | C7 | Arylboronic acids | nih.govacs.org |

| [Cp*RhCl2]2 | C-H Amination | N-amino | Diazoketoesters | acs.org |

| Pd(II) | C-H Arylation | C4 | Iodoarenes | nih.gov |

| Rh(III) | C-H Annulation | N/A | Azobenzenes | mdpi.com |

| Dual Pd/Photoredox | C-H Acylation | C2 | Aldehydes | beilstein-journals.org |

Kinetic Studies and Reaction Rate Determinants in this compound Chemistry

In the Brønsted acid-catalyzed Pictet-Spengler reaction, which involves the cyclization of a tryptamine (B22526) derivative (related to the indole structure), kinetic control is crucial for diastereoselectivity. chemrxiv.org The formation of a hydrated imine intermediate has been proposed, and non-covalent interactions such as cation-π and hydrogen bonding play a significant role in stabilizing the transition state and influencing the reaction rate. chemrxiv.org

For SNAr reactions of phenoxy-dinitrobenzenes with cyclic secondary amines, kinetic studies have shown that the reactions are catalyzed by a second amine molecule. researchgate.net The Brønsted-type plots are linear, and the catalytic effect decreases with increasing amine basicity. The activation parameters, including a low activation enthalpy and a highly negative activation entropy, suggest a concerted mechanism with a cyclic transition state. researchgate.net

In the gold-catalyzed intramolecular hydroalkylation of ynamides, DFT calculations identified the initial nih.govnih.gov-hydride shift as the rate-determining step. acs.org The Gibbs activation barriers can be correlated with the reaction kinetics. acs.org

For organocatalyzed asymmetric allylation reactions, kinetic studies have revealed that the reaction can be first order in both the allyl reagent and the substrate. beilstein-journals.org The order in the catalyst can be fractional, indicating the formation of catalyst dimers that are not part of the active catalytic cycle. beilstein-journals.org

These examples highlight that reaction rates in indole chemistry are influenced by a combination of factors including the nature of the catalyst, the electronic properties of the substrates, the solvent, and the specific non-covalent interactions that stabilize the transition state.

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for elucidating the mechanistic details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. acs.org For reactions involving derivatives of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to validate proposed reaction pathways, rationalize stereochemical outcomes, and predict the influence of catalysts and substituents. acs.orgacs.org These theoretical investigations provide a molecular-level understanding of transition states, reaction intermediates, and the energetics of the entire reaction coordinate.

A significant application of computational verification is seen in the asymmetric Friedel–Crafts reactions of 4-aminoindoles. acs.org Experimental observations of high enantioselectivity can be explained and supported by computational models. For instance, in the chiral phosphoric acid (CPA) catalyzed reaction of 4-aminoindoles with β,γ-unsaturated α-ketiminoesters, DFT studies have been instrumental in confirming the proposed mechanism. acs.org These studies compute the relative energy of the possible transition states that lead to different stereoisomers. acs.org

The computational analysis typically involves the following steps:

Conformational Analysis: Identifying the most stable geometries of the reactants, intermediates, and transition states. researchgate.net

Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants to products.

Energy Calculations: Determining the relative electronic energies of all species involved in the reaction pathway. researchgate.net

In the context of the CPA-catalyzed reaction, DFT calculations have revealed that a triple hydrogen-bonded complex between the catalyst, the indole, and the electrophile is the key to stereocontrol. acs.org The calculations can precisely quantify the energy difference between the competing transition states.

Table 1: Computed Relative Energy of Transition States in a CPA-Catalyzed Friedel-Crafts Reaction of a 4-Aminoindole (B1269813) Derivative

| Transition State | Description | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| A-TS-Re | Nucleophilic attack from the Re-face of the electrophile. | 0.0 | Major Product |

| A-TS-Si | Nucleophilic attack from the Si-face of the electrophile. | +2.7 | Minor Product |

This table is a representation of findings described in studies on 4-aminoindoles. acs.org

The data clearly indicates that the transition state A-TS-Re is significantly lower in energy by 2.7 kcal/mol compared to the A-TS-Si counterpart. acs.org This energy difference, calculated computationally, strongly supports the experimental observation that the reaction proceeds preferentially through the lower energy pathway, resulting in the formation of one enantiomer in excess. acs.org The computational results, therefore, provide a robust verification of the mechanistic hypothesis that the specific hydrogen bonding arrangement dictates the facial selectivity of the nucleophilic attack. acs.org

Furthermore, computational studies can be extended to rationalize the effects of modifying ligand scaffolds in metal-catalyzed reactions, aiming to improve reaction yields and enantioselectivity. acs.org By modeling different catalyst-substrate complexes, researchers can predict which ligand structures will lead to more favorable transition state energies and, consequently, higher stereochemical control. acs.org While Density Functional Theory is a popular and broadly applicable method, other computational approaches like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory are also utilized for conformational and energetic analyses of related indole structures. acs.orgresearchgate.net

Computational Chemistry and Theoretical Modeling Applied to 1 Isopropyl 1h Indol 4 Amine

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orghilarispublisher.com It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. hilarispublisher.comaps.org The theory's fundamental principle is that the ground-state properties of a system can be determined from its electron density. wikipedia.orgscirp.org

Electronic Structure: DFT calculations are employed to determine the electronic properties of 1-isopropyl-1H-indol-4-amine. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For indole (B1671886) derivatives, the HOMO is typically distributed over the electron-rich indole ring system, while the LUMO is also located across the bicyclic structure. The presence of the electron-donating amine (-NH2) group at the 4-position and the isopropyl group at the N1 position influences this distribution, modulating the electronic properties.

Reactivity Prediction: DFT enables the calculation of various reactivity descriptors that predict how this compound will behave in chemical reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. acs.orgmdpi.com For this compound, these maps would show regions of negative potential (electron-rich, red/yellow) around the nitrogen atom of the amine group and the pyrrole (B145914) ring, indicating likely sites for electrophilic attack. Regions of positive potential (electron-poor, blue) would be expected around the amine hydrogens, suggesting sites for nucleophilic interaction.

Fukui Functions: These descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net Calculations for related indole systems show that carbon atoms adjacent to the ring nitrogen are often susceptible to electrophilic attack, while other sites on the carbocyclic ring can be prone to nucleophilic attack. researchgate.net

Spectroscopic Properties: DFT is also a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. hilarispublisher.com By calculating the magnetic shielding tensors, it is possible to predict 1H and 13C NMR chemical shifts. nih.gov Comparing these theoretical spectra with experimental data helps validate the proposed structure. Similarly, vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum, identifying characteristic peaks for functional groups like the N-H and C-N bonds.

Table 1: Representative DFT-Calculated Electronic Properties This table presents illustrative data based on DFT calculations for similar indole-containing heterocyclic systems. Actual values for this compound would require specific calculation.

| Property | Symbol | Illustrative Value | Significance |

| Highest Occupied Molecular Orbital | EHOMO | -5.2 eV | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.8 eV | Indicates electron-accepting ability |

| Energy Gap | ΔE | 3.4 eV | Correlates with chemical stability and reactivity |

| Chemical Potential | µ | -3.5 eV | Measures the escaping tendency of electrons |

| Chemical Hardness | η | 1.7 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index | ω | 3.6 eV | Quantifies the ability to accept electrons |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.complos.org

Conformational Space Exploration: this compound possesses conformational flexibility, primarily due to the rotation of the isopropyl group attached to the indole nitrogen. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations. nih.gov The simulation tracks the dihedral angles and interatomic distances, revealing the most probable shapes the molecule will adopt at a given temperature. nih.gov This analysis is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation.

Solvent Effects: MD simulations explicitly model the surrounding environment, making them ideal for studying the influence of solvents on molecular structure and dynamics. acs.org By immersing the this compound molecule in a simulated box of water or other organic solvents, one can observe how solvent molecules arrange themselves around the solute. acs.orgnih.gov These simulations can reveal:

Solvation Shell Structure: How solvent molecules like water form hydrogen bonds with the amine group and the indole N-H.

Conformational Stabilization: How different solvents may stabilize or destabilize certain conformations of the isopropyl group. For instance, a polar solvent might favor conformations where the amine group is exposed and can form hydrogen bonds, while a nonpolar solvent might favor more compact structures. nih.govmdpi.com

Dynamic Properties: The simulations can quantify how the solvent affects the flexibility and vibrational motions of the molecule.

The insights from MD simulations are critical for understanding how this compound might behave in a biological system, where it is surrounded by water, or in a reaction vessel with an organic solvent. plos.org

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Example Value/Setting | Purpose |

| Simulation Software | GROMACS, AMBER | To run the molecular dynamics simulation plos.orgdiva-portal.org |

| Force Field | AMBER, CHARMM | Defines the potential energy function of the system |

| Solvent Model | TIP3P (for water) | Explicitly represents water molecules in the simulation box diva-portal.org |

| System Size | ~10,000 atoms | Includes the solute and a sufficient number of solvent molecules |

| Temperature | 300 K | Simulates behavior at room temperature |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to ensure adequate sampling of conformations plos.org |

| Time Step | 2 fs | The interval between calculations of forces and positions |

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Chemical Reactivity or Synthesis Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that attempt to correlate the chemical structure of a series of compounds with a specific endpoint, such as biological activity. d-nb.infoamazonaws.com While commonly used in drug discovery, the QSAR methodology can also be applied to model chemical reactivity or the outcomes of a chemical synthesis. d-nb.info

In this context, a QSAR study would involve a set of indole derivatives with varying substituents. The goal would be to build a mathematical model that relates calculated structural descriptors to an experimentally measured property like a reaction rate constant, a product yield, or a selectivity ratio.

Model Development:

Dataset Assembly: A series of indole compounds, including this compound, would be synthesized or selected. For each compound, a specific reactivity or synthesis outcome (e.g., the yield of a particular reaction) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These can include electronic descriptors (from DFT, such as HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbor (kNN), are used to find the best correlation between the calculated descriptors and the experimental outcome. amazonaws.com The resulting equation forms the QSAR model. This model is then rigorously validated to ensure its predictive power. nih.gov

For this compound, a QSAR model could predict its relative reactivity in a specific chemical transformation (e.g., electrophilic substitution) based on its calculated descriptors compared to other indoles in the training set.

Table 3: Illustrative QSAR Model for Predicting Synthesis Yield This table shows a hypothetical linear regression model to demonstrate the QSAR concept.

| Descriptor | Type | Coefficient | p-value | Interpretation |

| (Intercept) | - | 55.2 | <0.01 | Baseline predicted yield (%) |

| LUMO Energy | Electronic | -10.5 | <0.05 | Lower LUMO energy (more electrophilic) increases yield |

| Molecular Volume | Steric | -0.2 | >0.05 | Steric bulk is not a statistically significant factor |

| Charge on N1 | Electronic | +25.8 | <0.01 | Higher positive charge on the indole nitrogen increases yield |

Predictive Algorithms for Retrosynthesis and Synthetic Route Design

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. mit.edu Modern computational chemistry leverages sophisticated algorithms to automate this process, proposing viable synthetic routes.

For this compound, a predictive retrosynthesis algorithm would analyze the structure and identify key bonds that can be disconnected based on known and reliable chemical reactions.

Key Disconnections and Strategies:

C-N Bond Disconnection: The bond between the indole nitrogen (N1) and the isopropyl group is a prime candidate for disconnection. This retrosynthetic step, known as an N-alkylation, suggests that the indole-4-amine core could be reacted with an isopropyl halide (e.g., 2-bromopropane) or another isopropyl electrophile.

Indole Ring Formation: The algorithm would recognize the indole core as a common heterocyclic motif and apply known indole synthesis strategies. A common disconnection is the C2-C3 bond, leading to precursors that can be cyclized. For example, a Fischer indole synthesis approach would disconnect the N1-C2 and C3a-C7a bonds, pointing towards a phenylhydrazine (B124118) derivative and a ketone or aldehyde as precursors. Other strategies like the Reissert or Madelung indole synthesis would lead to different disconnections and starting materials.

Functional Group Interconversion (FGI): The algorithm would also consider converting the amine group (-NH2) at the C4 position from another functional group, such as a nitro group (-NO2). This suggests that a 4-nitro-1-isopropyl-1H-indole could be a key intermediate, which can then be reduced to the target amine.

These computational tools can rapidly generate multiple synthetic plans, evaluate them based on factors like the cost of starting materials, number of steps, and predicted reaction yields, and present the most promising routes to the synthetic chemist. researchgate.net

Table 4: Key Retrosynthetic Disconnections for this compound

| Target Bond/Group | Retrosynthetic Transform | Precursor Synthon/Molecule |

| N1-isopropyl bond | N-Alkylation | 1H-indol-4-amine + Isopropyl electrophile |

| C4-NH2 group | Nitro Group Reduction (FGI) | 1-Isopropyl-4-nitro-1H-indole |

| Indole Ring (Fischer) | Fischer Indole Synthesis | 4-Aminophenylhydrazine + Acetone or related carbonyl |

| Indole Ring (Reissert) | Reissert Indole Synthesis | o-Nitrotoluene derivative + Diethyl oxalate |

Strategic Applications of 1 Isopropyl 1h Indol 4 Amine As a Core Synthetic Intermediate and Scaffold

Utilization in the Synthesis of Heterocyclic Compounds with Fused Indole (B1671886) Ring Systems

The construction of fused heterocyclic systems is a prominent strategy in medicinal chemistry to create rigid, three-dimensional structures with specific pharmacological profiles. 1-Isopropyl-1H-indol-4-amine serves as an excellent starting material for synthesizing polycyclic compounds where the indole ring is annulated with other heterocyclic rings. The 4-amino group is a key reactive handle that can participate in various cyclization reactions with bifunctional reagents to build new rings onto the indole core.

Research into the synthesis of fused indole systems often starts with amin-substituted indoles. researchgate.netmetu.edu.tr For instance, methods used to prepare triazino[5,6-b]indoles from 3-aminoindole precursors can be adapted for the 4-amino isomer. researchgate.net These reactions typically involve the condensation of the amino group with reagents that can subsequently form a ring by reacting with an adjacent carbon atom of the indole nucleus. The presence of the N-1 isopropyl group can influence the regioselectivity of these cyclizations and modify the properties of the resulting fused systems.

Examples of potential fused ring systems derivable from this scaffold include:

Pyrimido[5,4-b]indoles: Formed by reacting the 4-aminoindole (B1269813) with reagents like β-ketoesters or malonic acid derivatives.

Pyrido[4,3-b]indoles (γ-carbolines): Can be synthesized through reactions such as the Pictet-Spengler cyclization, utilizing the reactivity of the C-5 position adjacent to the amino group. metu.edu.tr

Triazolo- and Tetrazolo-fused indoles: Accessible through multi-step sequences often involving diazotization of the amino group followed by cyclization.

The general synthetic approach involves leveraging the nucleophilicity of the 4-amino group to initiate ring formation, leading to novel tetracyclic and pentacyclic frameworks. researchgate.netacs.org

| Fused Heterocyclic System | Potential Synthetic Precursors/Reagents | Resulting Core Structure |

| Pyrimido[5,4-b]indole | Diethyl malonate, β-Ketoesters | A six-membered pyrimidine (B1678525) ring fused to the 'b' face of the indole. |

| Pyrido[4,3-b]indole (γ-carboline) | Aldehydes, Ketones (Pictet-Spengler reaction) | A six-membered pyridine (B92270) ring fused to the 'b' face of the indole. |

| Triazino[5,6-b]indole | 2-Aminoguanidinium carbonate, Thiocarbohydrazide | A six-membered triazine ring fused to the 'b' face of the indole. researchgate.net |

Building Block for Complex Molecules Possessing a this compound Moiety

Beyond ring-fusion, this compound is a critical building block for constructing larger, more complex molecules where its core structure remains intact. mdpi.com The amino group at the C-4 position serves as a versatile point for derivatization, allowing for the attachment of various side chains and functional groups through reactions like acylation, alkylation, and sulfonylation.

This derivatization is a key strategy in drug discovery for exploring structure-activity relationships (SAR). For example, the synthesis of N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide demonstrates the use of the amine as a nucleophile to form an amide bond, linking it to another heterocyclic moiety. Such molecules are investigated for a range of potential biological activities, including antimicrobial and anti-inflammatory properties.

Furthermore, substituted 1-isopropyl-indoles are key intermediates in the synthesis of major pharmaceuticals. A notable example is the synthesis of Fluvastatin, an anti-cholesterol drug. scirp.org The synthesis of a key intermediate for this drug, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, begins with the construction of a 1-isopropyl-1H-indole derivative, highlighting the industrial relevance of this structural motif. scirp.org The amine at the C-4 position of the title compound provides a handle to attach similar complex side chains, making it a valuable precursor for libraries of pharmacologically relevant molecules.

| Derivative Class | Synthetic Transformation | Example Application/Target |

| Amides | Acylation of the 4-amino group with carboxylic acids or acyl chlorides. | Synthesis of bioactive compounds like N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide. |

| Sulfonamides | Reaction of the 4-amino group with sulfonyl chlorides. | Introduction of sulfonamide pharmacophores, common in various drug classes. |

| Ureas/Thioureas | Reaction with isocyanates or isothiocyanates. | Generation of compounds for screening in anticancer and antimicrobial assays. researchgate.net |

| Schiff Bases | Condensation with aldehydes or ketones. | Formation of ligands for metal complexes with potential catalytic or biological activity. researchgate.net |

Role as a Privileged Chemical Scaffold in the Design of Novel Synthetic Methodologies

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for the design of ligands for diverse biological targets. u-tokyo.ac.jpscielo.br The indole ring is widely recognized as one of the most important privileged structures in medicinal chemistry due to its ability to mimic the structure of tryptophan and participate in various biological interactions. rsc.orgnih.gov

This compound embodies the characteristics of a privileged scaffold for several reasons:

The Indole Core: The bicyclic aromatic system provides a rigid platform and can engage in π–π stacking and hydrogen bonding interactions with biological macromolecules. nih.gov

The N-1 Isopropyl Group: This bulky, lipophilic group serves to fine-tune the steric and electronic properties of the molecule. It can enhance binding affinity by occupying specific hydrophobic pockets in target proteins and can also improve metabolic stability and oral bioavailability.

The C-4 Amino Group: This functional group is a critical vector for diversification. It allows for the facile introduction of a wide range of substituents, enabling the creation of large chemical libraries. These libraries can then be screened against multiple targets, a key strategy in modern drug discovery. acs.orgnih.gov

The combination of these features makes this compound an ideal starting point for developing novel synthetic methodologies aimed at producing libraries of drug-like molecules. metu.edu.tr Synthetic chemists can exploit this scaffold to explore new chemical space and identify potent and selective modulators of various enzymes and receptors. acs.orgnih.gov

Precursor for Advanced Materials Chemistry

While the applications of indole derivatives are dominated by pharmacology, their unique electronic properties also make them attractive precursors for advanced materials. evitachem.com The electron-rich indole ring system is a π-conjugated structure, which is a fundamental requirement for organic electronic materials.

This compound can serve as a monomer or a precursor for the synthesis of novel polymers and functional materials with applications in areas such as:

Organic Light-Emitting Diodes (OLEDs): Indole-containing polymers can be designed to have specific photoluminescent properties, making them suitable for use as emissive or charge-transport layers in OLED devices.

Organic Photovoltaics (OPVs): The electron-donating nature of the indole nucleus can be exploited in the design of donor-acceptor copolymers for use in the active layer of solar cells.

Sensors: The amino group can be functionalized to create a binding site for specific analytes. A change in the electronic properties of the indole ring upon binding can be translated into a detectable optical or electrical signal.

The synthesis of π-conjugated materials based on heterocycles like thiophene (B33073) is well-established, and similar principles can be applied to indole-based systems. chim.it The functional handles on this compound allow for its incorporation into larger conjugated systems through cross-coupling reactions, offering a pathway to new materials with tailored electronic and optical properties. evitachem.com

Future Research Trajectories and Unexplored Frontiers in 1 Isopropyl 1h Indol 4 Amine Chemistry

Advancements in Asymmetric Synthesis of 1-Isopropyl-1H-indol-4-amine and its Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. For this compound, which is achiral, the introduction of a stereocenter through asymmetric synthesis can lead to chiral derivatives with potentially distinct biological activities. Future research will likely focus on developing catalytic asymmetric methods to functionalize the indole (B1671886) core, creating new chiral centers with high enantioselectivity.

One promising approach is the asymmetric Friedel-Crafts alkylation. mdpi.com The nucleophilic character of the indole ring, particularly at the C3 and C7 positions for a 4-aminoindole (B1269813), makes it an excellent candidate for this reaction. The use of chiral catalysts, such as chiral phosphoric acids (CPAs) or metal complexes with chiral ligands, can guide the approach of an electrophile to create a specific enantiomer. mdpi.comnih.gov For instance, research has shown that CPAs can effectively catalyze the reaction of 4-aminoindoles with electrophiles like β,γ-unsaturated α-ketoesters, selectively forming a new bond at the C7 position with high regio- and enantioselectivity. nih.gov Adapting these methods to this compound could provide access to a range of C7-functionalized chiral derivatives.